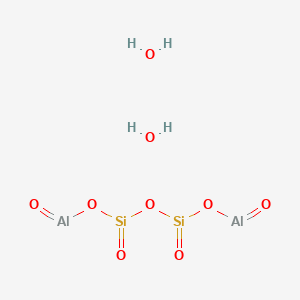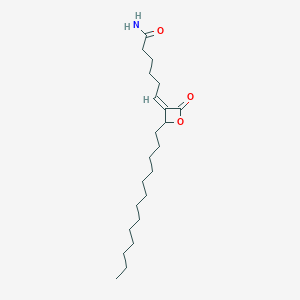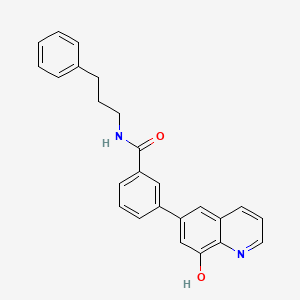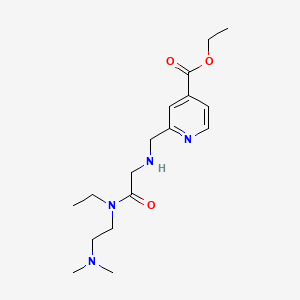
KRH-594 free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRH-594, also known as WK-1492; WK-14922K, is a potent, specific and insurmountable AT1 receptor antagonist. KRH-594 prevents end-organ damage in stroke-prone spontaneously hypertensive/Izm rats. KRH-594 ameliorates nephropathy and hyperlipidaemia in diabetic spontaneously hypertensive rats.
Applications De Recherche Scientifique
Pharmacological Profiles
KRH-594, known as dipotassium (Z)-2-[[5-ethyl-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazolin-2-ylidene]aminocarbonyl]-1-cyclopentenecarboxylate, is primarily studied for its properties as an angiotensin II (AII) receptor antagonist. It has shown potential in the treatment of hypertension by selectively binding to AT1 receptors, demonstrating high specificity and efficacy (Tamura et al., 1997).
Cardiovascular Effects
In research focused on cardiovascular health, KRH-594 has been noted for its potential in preventing end-organ damage and improving survival rates in certain hypertensive rat models (Inada et al., 2001). Additionally, its effects on experimental hypertension, including different types of hypertensive models, have been explored, indicating its role in mitigating high blood pressure without significant side effects (Inada et al., 1999).
Renal Health and Diabetic Conditions
Studies have also shown that KRH-594 may be beneficial in ameliorating nephropathy and hyperlipidemia, particularly in diabetic hypertensive rat models. This highlights its potential use in managing complications associated with diabetes and hypertension (Inada et al., 2000).
Binding and Specificity Analysis
Further in-depth studies on KRH-594 have been conducted to understand its binding properties and specificity towards AT1 and AT2 receptors. This research provides insights into its mechanism of action and potential therapeutic applications (Inada et al., 2002).
Additional Pharmacological Research
More comprehensive pharmacological profiles and studies on KRH-594 have been conducted, examining its insurmountable suppression of AII-induced contractions and high specificity for AT1 receptors, which further validates its therapeutic potential (Tamura et al., 1997).
Propriétés
Numéro CAS |
167006-13-5 |
|---|---|
Formule moléculaire |
C25H23N7O3S |
Poids moléculaire |
501.565 |
Nom IUPAC |
(Z)-2-((3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)carbamoyl)cyclopent-1-ene-1-carboxylic acid |
InChI |
InChI=1S/C25H23N7O3S/c1-2-21-29-32(25(36-21)26-23(33)19-8-5-9-20(19)24(34)35)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-30-31-28-22/h3-4,6-7,10-13H,2,5,8-9,14H2,1H3,(H,34,35)(H,27,28,30,31)/b26-25- |
Clé InChI |
UFZKNCXXIFQTNB-QPLCGJKRSA-N |
SMILES |
O=C(C1=C(C(O)=O)CCC1)/N=C2SC(CC)=NN\2CC3=CC=C(C4=CC=CC=C4C5=NN=NN5)C=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
KRH-594 free acid; WK-1492; WK-14922K; WK1492; WK14922K. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)



![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)
![methyl (3Z)-3-[[[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]amino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B608310.png)

![2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester](/img/structure/B608314.png)
![4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate](/img/structure/B608315.png)



